molecular formula C4H5F3O2 B1304623 4,4,4-Trifluorobutyric Acid CAS No. 406-93-9

4,4,4-Trifluorobutyric Acid

Cat. No. B1304623
CAS RN: 406-93-9
M. Wt: 142.08 g/mol
InChI Key: WTUCTMYLCMVYEX-UHFFFAOYSA-N
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Description

4,4,4-Trifluorobutyric acid and its derivatives are a class of fluorinated organic compounds that have garnered significant interest in the field of synthetic organic chemistry due to their unique physical and chemical properties. These compounds serve as valuable building blocks for the synthesis of various biologically active molecules and materials with potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid has been achieved through a series of reactions starting with trifluoromethylation and involving Sharpless asymmetric dihydroxylation and palladium-catalyzed hydrogenation . Additionally, trifluoromethylpyrroles and related heterocycles have been synthesized from 4-ethyloxy-1,1,1-trifluorobut-3-ene-2-one, demonstrating the versatility of trifluorobutanoic acid derivatives in heterocyclic chemistry . Furthermore, the synthesis of (R)-4,4,4-trifluoro-2-mercaptobutyric acid from (S)-malic acid and enzymatic resolution techniques highlights the potential for producing chiral trifluorobutanoic acid derivatives .

Molecular Structure Analysis

The molecular structure of trifluorobutanoic acid derivatives is characterized by the presence of a trifluoromethyl group, which can significantly influence the molecule's physical and chemical properties. For instance, the orthogonal intramolecular C–F···C=O interaction observed in the crystal state of certain derivatives may stabilize sterically unfavourable conformations . This unique interaction is a result of the strong electron-withdrawing effect of the trifluoromethyl group.

Chemical Reactions Analysis

Trifluorobutanoic acid derivatives participate in a variety of chemical reactions. For example, the oxazoline-oxazinone oxidative rearrangement has been used to synthesize fluorinated amino acids such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine . Additionally, the Michael-like 1,4-conjugate hydrocyanation reaction has been employed to create trifluoromethylated analogues of 4,5-dihydroorotic acid . These reactions underscore the reactivity of the trifluoromethyl group and its utility in constructing complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4,4-trifluorobutyric acid derivatives are influenced by the trifluoromethyl group, which imparts unique characteristics such as increased lipophilicity, chemical stability, and the ability to engage in non-covalent interactions. The synthesis of various trifluoromethylated compounds, including those with heteroaromatic rings, demonstrates the impact of the trifluoromethyl group on the properties of the molecules . Additionally, the development of methods for the direct determination of enantiomeric excesses for chiral trifluorobutanoic acid derivatives by HPLC indicates the importance of understanding the chiral properties of these compounds .

Scientific Research Applications

Synthetic Applications in Organic Chemistry

4,4,4-Trifluorobutyric acid, though not directly mentioned, relates closely to the field of fluorinated compounds, which are extensively utilized in organic synthesis due to their unique reactivity and ability to modify the physical and chemical properties of molecules. One example is trifluoromethanesulfonic acid (triflic acid), which is used in electrophilic aromatic substitution reactions, formation of carbon–carbon and carbon–heteroatom bonds, and syntheses of carbo- and heterocyclic structures. Its high protonating power and low nucleophilicity enable the generation of cationic species from organic molecules, which are crucial in studying their transformations and in the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).

Environmental Degradation and Remediation

Polyfluoroalkyl chemicals, closely related to trifluorobutyric acid due to their fluorinated nature, are used in numerous industrial and commercial applications. Their degradation in the environment into perfluoroalkyl acids is a significant concern due to their toxic profiles. Research into the microbial degradation pathways of these compounds is crucial for understanding their environmental fate and for developing remediation strategies. This involves studying the transformation of precursor compounds in laboratory settings to better evaluate their impacts and degradation products (Liu & Avendaño, 2013).

Biomedical Research and Therapeutic Applications

Fluorinated compounds like 4-phenylbutyric acid, while structurally different, share the functional aspect of incorporating fluorine atoms to enhance their biological activity. 4-Phenylbutyric acid is studied for its potential as a chemical chaperone, which can prevent misfolded protein aggregation and alleviate endoplasmic reticulum stress. This research is indicative of the broader potential of fluorinated compounds, including 4,4,4-trifluorobutyric acid, in developing therapeutic strategies for diseases caused by protein misfolding (Kolb et al., 2015).

Environmental and Human Health Impact Studies

Research into the environmental and health impacts of fluorinated compounds, such as perfluoroalkyl acids, highlights the importance of understanding the persistence, bioaccumulation, and toxicity of these substances. Studies focusing on the developmental toxicity of perfluoroalkyl acids provide insights into potential human health risks, further emphasizing the need for comprehensive risk assessments and regulations concerning the use and disposal of fluorinated compounds (Lau et al., 2004).

Safety And Hazards

4,4,4-Trifluorobutyric Acid is considered hazardous. It may be corrosive to metals and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4,4,4-trifluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O2/c5-4(6,7)2-1-3(8)9/h1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUCTMYLCMVYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380367
Record name 4,4,4-Trifluorobutyric Acid
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Molecular Weight

142.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluorobutyric Acid

CAS RN

406-93-9
Record name 4,4,4-Trifluorobutanoic acid
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Record name 4,4,4-Trifluorobutyric Acid
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Record name 4,4,4-trifluorobutanoic acid
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Synthesis routes and methods I

Procedure details

To 160 g of ethyl 4,4,4-trifluorobutyrate, a mixed solution of 123 g of potassium hydroxide, 900 ml of methanol and 80 ml of water was added under ice cooling and the mixture was further reacted at room temperature for 12 hours. After the reaction solution was concentrated under reduced pressure, the resulting residue was then partitioned between water and diethyl ether. The ether layer was extracted once with water and the water layer was combined with the aqueous layer which had already been partitioned. After adjusting the pH to about 1 by the addition of an aqueous 10% ice-cooled hydrochloric acid solution, the mixture was extracted three times with diethyl ether. The layers were combined and the combined ether layer was washed twice with saturated saline and dried over anhydrous magnesium sulfate. Then, the solvent was distilled off under reduced pressure to give 131 g of 4,4,4-trifluorobutyric acid (yield: 98%).
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of lithium hydroxide monohydrate (324 g) in water (1.8 l) was added to a stirred solution of ethyl 4,4,4-trifluorobutyrate (436 g) in methanol (2.0 l) and dry tetrahydrofuran (2.0 l) and the suspension was stirred overnight. After the suspension was partially evaporated, the residue was diluted with water and washed with diethyl ether. The aqueous layer was acidified with 6M hydrochloric acid and extracted with diethyl ether. The combined extracts were washed (brine), dried (MgSO4), and filtered. The filtrate was evaporated and the residue distilled (b.p. 165°-168° C.) to give 4,4,4-trifluorobutyric acid (347 g, 95%); m.p. 27°-30° C.; partial NMR; (300 MHz, CDCl3): 2.33-2.57 (m, 2H, CF3CH2), 2.66 (t, CH2CO2H).
Quantity
324 g
Type
reactant
Reaction Step One
Quantity
436 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 L
Type
solvent
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
124
Citations
YJ Choi, A Treviño, SL Stephens, SA Cooke… - Journal of Molecular …, 2018 - Elsevier
The pure rotational spectra of 4,4,4-trifluorobutyric acid, CF 3 CH 2 CH 2 COOH, and its complex with formic acid were studied by a pulsed nozzle, chirped-pulse Fourier transform …
Number of citations: 3 www.sciencedirect.com
HM Walborsky, ME Baum - Journal of the American Chemical …, 1958 - ACS Publications
2-Amino-3-hydroxy-4, 4, 4-trifluorobutyric acid (III) was synthesized by reducing the phenylhydrazone of 2-keto-3-hydroxy-4, 4, 4-trifluorobutyric acid (II). Ammonolysis of ethyl/3-…
Number of citations: 49 pubs.acs.org
H Schedel, PJLM Quaedflieg, QB Broxterman… - Tetrahedron …, 2000 - Elsevier
Syntheses of (R)-4,4,4-trifluoro-2-mercaptobutyric acid from (S)-malic acid via a Mitsunobu reaction and from (rac)-thiomalic acid on enzymatic resolution, using Pseudomonas cepacia (…
Number of citations: 15 www.sciencedirect.com
HM Walborsky, ME Baum - The Journal of Organic Chemistry, 1956 - ACS Publications
Ammonolysis of ethyl 2-bromo-4, 4, 4-trifluorobutyrate yielded 3-amino-4, 4, 4-trifluorobutyric acid due to the elimination of hydrogen bromide by the basic ammonia followed by the …
Number of citations: 31 pubs.acs.org
A Pellis, EH Acero, H Weber… - Biotechnology …, 2015 - Wiley Online Library
Poly(lactic acid) as a biodegradable thermoplastic polyester has received increasing attention. This renewable polyester has found applications in a wide range of products such as …
Number of citations: 60 onlinelibrary.wiley.com
J Han, R Takeda, X Liu, H Konno, H Abe, T Hiramatsu… - Molecules, 2019 - mdpi.com
Enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid are in great demand as bioisostere of leucine moiety in the drug design. Here, we disclose a method …
Number of citations: 12 www.mdpi.com
HP Chiu, Y Suzuki, D Gullickson… - Journal of the …, 2006 - ACS Publications
Highly fluorinated amino acids have been used to stabilize helical proteins for potential application in various protein-based biotechnologies. To gain further insight into the effect of …
Number of citations: 124 pubs.acs.org
HP Chiu, B Kokona, R Fairman… - Journal of the American …, 2009 - ACS Publications
Highly fluorinated amino acids have been used to stabilize helical proteins for potential application in various protein-based biotechnologies. However, many proteins used for …
Number of citations: 78 pubs.acs.org
C Petucci, L Di, O McConnell - Chirality: The Pharmacological …, 2007 - Wiley Online Library
Thirty‐five enzymes were rapidly screened for their ability to selectively hydrolyze chiral esters to their corresponding carboxylic acids for the efficient generation of chiral intermediates …
Number of citations: 9 onlinelibrary.wiley.com
YJ Choi - 2018
Number of citations: 0

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